molecular formula C7H2F7N B6161043 2-fluoro-3,6-bis(trifluoromethyl)pyridine CAS No. 1806339-66-1

2-fluoro-3,6-bis(trifluoromethyl)pyridine

Cat. No.: B6161043
CAS No.: 1806339-66-1
M. Wt: 233.1
InChI Key:
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Description

2-Fluoro-3,6-bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with the molecular formula C7H2F7N. This compound is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3,6-bis(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and iron(III) chloride as a catalyst. The reaction is carried out at elevated temperatures, around 170°C, for several hours. The progress of the reaction can be monitored using gas chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing trifluoromethyl groups makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attacks .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can introduce different functional groups .

Scientific Research Applications

2-Fluoro-3,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential use in pharmaceuticals.

    Industry: Used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2-fluoro-3,6-bis(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its fluorine atoms. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)pyridine: Similar structure but with only one trifluoromethyl group.

    3,5-Bis(trifluoromethyl)pyridine: Another fluorinated pyridine with two trifluoromethyl groups at different positions.

Uniqueness

2-Fluoro-3,6-bis(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine and trifluoromethyl groups. This arrangement imparts unique electronic and steric properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

CAS No.

1806339-66-1

Molecular Formula

C7H2F7N

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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